molecular formula C8H12ClN3 B1339925 6-Ethylpicolinimidamide hydrochloride CAS No. 112736-14-8

6-Ethylpicolinimidamide hydrochloride

Cat. No. B1339925
CAS RN: 112736-14-8
M. Wt: 185.65 g/mol
InChI Key: QSPYVXZHXZGYQU-UHFFFAOYSA-N
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Description

The compound "6-Ethylpicolinimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives, which are structurally related to picolinimidamide compounds. These derivatives include 6-chloro-8-ethylquinoline and its various synthesized forms, as well as 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid. These compounds are of interest due to their potential chemical properties and reactions .

Synthesis Analysis

The synthesis of 6-chloro-8-ethylquinoline was achieved through the modified Skraup method, starting from 2-amino-5-chloroethylbenzene, which itself was synthesized from ethylbenzene. This compound served as a precursor for further chemical transformations, including nitration, methylation, oxidation, and reduction reactions to yield various derivatives . Another compound, 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, was synthesized via the Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . Additionally, the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by comparing their properties with those of authentic samples or deducing them based on analytical and spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The structural assignments were made with a high degree of certainty, ensuring the correct identification of the synthesized compounds.

Chemical Reactions Analysis

The chemical behavior of the synthesized quinoline derivatives was explored through various reactions. For instance, the reaction of 6-chloro-8-ethylquinoline with different reagents led to nitration, methylation, oxidation, and reduction, yielding a range of compounds with different functional groups . The study of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride under various conditions revealed distinctive chemical behavior, including ring-opening and ring-closure (RORC) reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinoline derivatives were compared with related compounds to understand their characteristics better. These properties were influenced by the functional groups present and the overall molecular structure. The compounds exhibited a range of behaviors under different conditions, which were essential for deducing their potential applications and reactivity .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of picolinimidamide, such as those explored in the synthesis of substituted uracils, exhibit potent antibacterial activity. For example, certain compounds were found to inhibit bacterial DNA polymerase and show efficacy against Gram-positive organisms in culture. Some derivatives even protected mice from lethal infections, highlighting their potential as antibacterial agents (Zhi et al., 2005).

Antioxidant Activity Analysis

The antioxidant properties of various compounds, including those structurally related to picolinimidamide derivatives, have been evaluated using a variety of assays. These studies offer insights into the mechanisms and efficacy of antioxidants, which could inform the development of compounds with enhanced antioxidant profiles (Munteanu & Apetrei, 2021).

Interaction with Biological Molecules

The interaction between similar compounds and human serum albumin (HSA) has been investigated, demonstrating the potential of these compounds to bind with proteins and affect their function. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Yegorova et al., 2016).

Biocatalysis and Environmental Applications

Studies have also explored the immobilization of enzymes on functionalized carbon nanotubes for enhanced biocatalytic activity. This research underscores the potential of using similar compounds in environmental applications, such as the degradation of pollutants (Costa et al., 2019).

Nerve Agent Detection

Research into the development of chemosensors has demonstrated the ability of compounds with structures related to picolinimidamide to detect nerve agents. These findings have significant implications for public safety and counter-terrorism efforts, offering a means to quickly and accurately detect hazardous substances (Cai, Li, & Song, 2017).

properties

IUPAC Name

6-ethylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-7(11-6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPYVXZHXZGYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558062
Record name 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpicolinimidamide hydrochloride

CAS RN

112736-14-8
Record name 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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